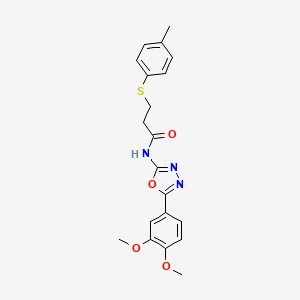

![molecular formula C19H18N6O3 B3009075 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide CAS No. 2034258-55-2](/img/structure/B3009075.png)

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide

カタログ番号 B3009075

CAS番号:

2034258-55-2

分子量: 378.392

InChIキー: UDSRDLYUERVXFA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

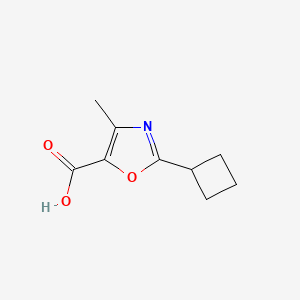

The compound contains several functional groups including an imidazole ring, a pyrimidine ring, a benzo[d][1,4]dioxin ring, and an azetidine ring. These functional groups suggest that the compound could have interesting biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazoles and pyrimidines are commonly synthesized using condensation reactions . The synthesis of azetidines often involves the cyclization of β-amino acids or β-lactams .Molecular Structure Analysis

The presence of multiple heterocyclic rings (imidazole, pyrimidine, and azetidine) in the compound suggests potential for interesting chemical properties and reactivities. The benzo[d][1,4]dioxin ring is a fused ring system that could contribute to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heterocycles. For example, the imidazole ring is known to participate in various chemical reactions, such as N-alkylation and N-acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor .科学的研究の応用

Metabolic Pathway Optimization

- Aldehyde Oxidase Metabolism : A study by Linton et al. (2011) explored strategies to reduce the metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives. They found that altering the heterocycle or blocking the reactive site can effectively reduce AO metabolism, which is crucial for enhancing the metabolic stability of drugs like 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide (Linton et al., 2011).

Antineoplastic Activity

- Novel Synthesis and Antineoplastic Activity : Abdel-Hafez (2007) conducted research on the synthesis of benzimidazole condensed ring systems, including derivatives of imidazo[1,2-a]pyrimidine. These compounds showed variable degrees of antineoplastic activity against certain cell lines, indicating potential use in cancer therapy (Abdel-Hafez, 2007).

Anti-Inflammatory and Analgesic Agents

- Synthesis of Novel Benzodifuranyl Derivatives : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives related to imidazo[1,2-a]pyrimidine. These compounds were screened as COX-1/COX-2 inhibitors and demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Catalyst-Free Synthesis for Drug Development

- Catalyst-Free Synthesis Method : Shaabani et al. (2014) developed a catalyst-free method for synthesizing benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives. This environmentally benign approach is crucial for the efficient and sustainable production of drugs (Shaabani et al., 2014).

Safety and Hazards

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3/c26-19(23-14-1-2-15-16(7-14)28-6-5-27-15)13-9-25(10-13)18-8-17(21-11-22-18)24-4-3-20-12-24/h1-4,7-8,11-13H,5-6,9-10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSRDLYUERVXFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

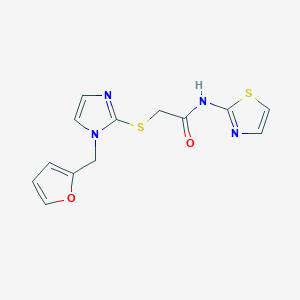

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)

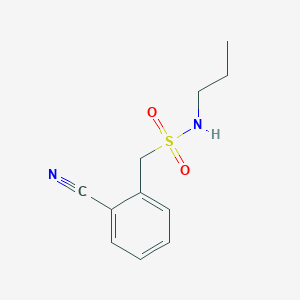

![(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3008996.png)

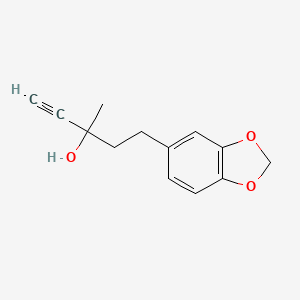

![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)

![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3009000.png)

![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)

![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)